molecular formula C19H17ClN2O2 B414906 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 331430-90-1

3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B414906
CAS No.: 331430-90-1
M. Wt: 340.8g/mol
InChI Key: XRWGBCWDBYXZLU-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the chlorophenyl and dimethylphenyl groups. Common synthetic routes may involve the use of reagents such as chlorophenylhydrazine and dimethylphenylhydrazine, along with appropriate catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide further research.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenylhydrazine: A related compound with a similar chlorophenyl group.

    3,4-dimethylphenylhydrazine: Shares the dimethylphenyl group with the target compound.

Uniqueness

3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

331430-90-1

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8g/mol

IUPAC Name

3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H17ClN2O2/c1-11-8-9-14(10-12(11)2)21-19(23)17-13(3)24-22-18(17)15-6-4-5-7-16(15)20/h4-10H,1-3H3,(H,21,23)

InChI Key

XRWGBCWDBYXZLU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C

Origin of Product

United States

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